1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
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Overview
Description
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole is a chemical compound with the molecular formula C11H11BrN2O. It is known for its potential biological activity and therapeutic applications. The compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a bromophenoxyethyl group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and 1H-imidazole.
Ether Formation: 2-bromophenol is reacted with 2-chloroethylamine to form 2-(2-bromophenoxy)ethylamine.
Imidazole Alkylation: The 2-(2-bromophenoxy)ethylamine is then reacted with 1H-imidazole in the presence of a base such as potassium carbonate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an antifungal, antibacterial, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromophenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[2-(2-Chlorophenoxy)ethyl]-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[2-(2-Fluorophenoxy)ethyl]-1H-imidazole: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
1-[2-(2-Iodophenoxy)ethyl]-1H-imidazole:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenoxyethyl-imidazole scaffold.
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWPCMYBITZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357807 |
Source
|
Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416882-00-3 |
Source
|
Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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